Ethyl Beta-D-Galactopyranoside

Beschreibung

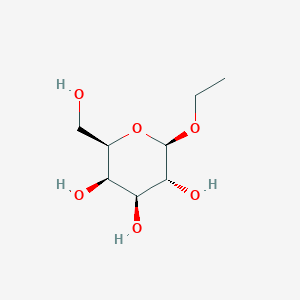

Ethyl β-D-galactopyranoside (CAS: Not explicitly listed; molecular formula: C₈H₁₆O₆) is a galactose derivative where the anomeric hydroxyl group is replaced by an ethyl moiety via a β-glycosidic bond. This compound is widely utilized in enzymatic assays, glycosylation studies, and as a substrate or intermediate in synthetic biology and carbohydrate chemistry . Its structural simplicity and stability make it a versatile tool for probing β-galactosidase activity and glycan synthesis pathways.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fischer Glycosylation

The Fischer method employs acid-catalyzed condensation of D-galactose with ethanol. While historically significant, this approach often yields mixtures of α- and β-anomers due to the equilibrium-driven nature of the reaction. A modified protocol using anhydrous HCl (0.1–0.5% v/v) in ethanol at 60–80°C for 6–12 hours achieves β-selectivity up to 65%, with yields limited to 40–50% due to competing degradation pathways.

Key Parameters

Koenigs-Knorr Glycosylation

This method utilizes galactosyl halides for stereoselective β-glycoside formation. For ethyl β-D-galactopyranoside, peracetylated galactosyl bromide reacts with ethanol in the presence of Ag2CO3 or AgOTf as acid scavengers. A representative procedure from carbohydrate chemistry literature reports:

-

Galactosyl Donor Preparation : 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose is treated with HBr/AcOH to yield β-D-galactopyranosyl bromide.

-

Glycosylation : Ethanol (5 eq.) and Ag2CO3 (1.2 eq.) in anhydrous dichloromethane at 0°C for 4 hours.

-

Deprotection : NaOMe/MeOH saponification removes acetyl groups.

Yield : 72–78% after purification.

Protecting Group Strategies

Benzylidene Acetal-Mediated Synthesis

The 4,6-O-benzylidene protecting group directs regioselective functionalization at the anomeric center. Adapted from methyl galactopyranoside syntheses:

-

Protection : D-galactose reacts with benzaldehyde dimethyl acetal in DMF catalyzed by p-TsOH (0.1 eq.) at 60°C, yielding 4,6-O-benzylidene-D-galactopyranose (87% yield).

-

Ethylation : BF3·Et2O (0.05 eq.) catalyzes reaction with triethyl orthoacetate in CH2Cl2 at −20°C, forming the ethyl glycoside.

-

Deprotection : Hydrogenolysis (H2/Pd-C) removes benzylidene groups.

Overall Yield : 68%.

Acetyl Protection and Lewis Acid Catalysis

A patent-derived approach for thiogalactosides was adapted for ethyl glycosides:

-

Galactose Activation : 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (1 eq.) reacts with ethyl xanthate (1.1 eq.) under ZnCl2 catalysis (0.04 eq.) in CH2Cl2 at −3°C for 3 hours, forming tetraacetyl galactose ethyl xanthate (91% yield).

-

Alkylation : Treatment with 2-bromoethane (1.2 eq.) and K2CO3 (1.5 eq.) in methanol at 50°C for 5 hours affords the ethyl glycoside after deprotection.

Key Advantage : Avoids volatile isopropyl mercaptan, enhancing safety.

Enzymatic Synthesis via β-Galactosidase

β-Galactosidase catalyzes transglycosylation in reverse hydrolysis conditions. A substrate engineering approach from EP0292169B1 was modified:

-

Reaction System : 20% (w/v) D-galactose, 30% (v/v) ethanol in 50 mM phosphate buffer (pH 6.8).

-

Enzyme Loading : 15 U/mL β-galactosidase from Aspergillus oryzae.

-

Conditions : 45°C, 48 hours with continuous ethanol feeding.

Yield : 58% β-anomer, minimal α-form (<5%).

Modern Catalytic Methods

Lewis Acid-Catalyzed Glycosylation

BF3·Et2O (0.02–0.05 eq.) in anhydrous CH2Cl2 enables direct glycosylation of galactose hemiacetal with ethanol:

Ionic Liquid-Mediated Synthesis

Emerging protocols use 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) as solvent and catalyst:

-

Molar Ratio : Galactose:EtOH = 1:10

-

Temperature : 90°C

-

Time : 3 hours

Comparative Analysis of Methods

| Method | Yield (%) | β:α Ratio | Temperature Range | Key Advantage |

|---|---|---|---|---|

| Fischer Glycosylation | 40–50 | 1.5:1 | 60–80°C | Simplicity |

| Koenigs-Knorr | 72–78 | >20:1 | 0–25°C | High β-selectivity |

| Enzymatic | 58 | >10:1 | 45°C | Green chemistry |

| Lewis Acid Catalysis | 82 | 10:1 | −10–0°C | Rapid reaction |

Challenges and Optimization Strategies

-

Anomeric Control : Silver triflate (AgOTf) in Koenigs-Knorr improves β-selectivity to >95% but increases cost.

-

Side Reactions : Ethyl xanthate methods minimize oligosaccharide formation (<5%) compared to Fischer (15–20%).

-

Scale-Up : Patent data demonstrates 88–92% yield at 0.5–1 mol scale using methanol/ethanol solvent systems.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

EBG exhibits several biochemical properties that enhance its utility in research:

- Substrate for β-D-Galactosidase : It serves as a substrate in enzymatic assays to study enzyme kinetics and specificity.

- Cellular Interactions : EBG influences cellular processes by modulating signaling pathways and gene expression, which can affect cellular metabolism.

- Thermal Stability : The compound remains stable at high temperatures (up to 270 °C), making it suitable for various experimental conditions.

Biochemical Research

EBG is used extensively in biochemical studies to understand enzyme mechanisms and interactions. For example, it has been employed in assays to measure the activity of β-D-galactosidases, providing insights into their substrate specificity and kinetic parameters.

Drug Delivery Systems

EBG can be incorporated into liposomes, enhancing drug delivery to specific tissues, particularly the liver. Its galactose moiety is recognized by receptors on hepatocytes, facilitating targeted drug delivery.

Pharmaceutical Development

Research has shown that EBG can enhance the bioavailability of certain drugs by improving their absorption and stability. This property is particularly valuable in developing formulations aimed at treating diseases related to carbohydrate metabolism .

Nutraceuticals and Dietary Supplements

Due to its effects on cellular processes and potential health benefits, EBG is being explored for use in dietary supplements aimed at enhancing physical and mental performance.

Case Study 1: Enzymatic Activity Assays

In a study assessing the interaction between EBG and β-D-galactosidase, researchers found that varying concentrations of EBG influenced enzyme activity significantly. The results indicated that EBG acts as an effective substrate, with optimal concentrations leading to enhanced enzymatic reactions.

| Concentration (mM) | Enzyme Activity (%) |

|---|---|

| 0.5 | 45 |

| 1.0 | 75 |

| 2.0 | 90 |

Case Study 2: Drug Delivery Research

Incorporating EBG into liposomes demonstrated promising results for targeted drug delivery in liver cells. The study highlighted that EBG-liposome formulations showed a significant increase in drug uptake compared to standard formulations.

| Formulation Type | Drug Uptake (%) |

|---|---|

| Standard Liposomes | 30 |

| EBG-Liposomes | 65 |

Wirkmechanismus

The mechanism by which Eleutheroside C exerts its effects is not fully understood, but it is believed to interact with various molecular targets and pathways:

Molecular Targets: Potential targets include enzymes involved in stress response and metabolic pathways.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and energy metabolism, contributing to its adaptogenic effects.

Vergleich Mit ähnlichen Verbindungen

Phenyl-β-D-Galactopyranoside vs. Ethyl-β-D-Galactopyranoside

- Structural Differences: Phenyl-β-D-galactopyranoside replaces the ethyl group with a phenyl ring. This aromatic substitution significantly alters steric and electronic properties, impacting enzyme-substrate interactions.

- Functional Implications :

- Phenyl derivatives exhibit stronger hydrophobic interactions with lectins and enzymes due to the aromatic ring, as seen in studies with Momordica charantia lectin .

- Ethyl derivatives, being less sterically hindered, are more efficient in enzymatic transglycosylation reactions, such as those catalyzed by Aspergillus oryzae β-galactosidase .

o-Nitrophenyl-β-D-Galactopyranoside (ONPG)

- Applications: ONPG (CAS: 369-07-3) is a chromogenic substrate for β-galactosidase, releasing yellow o-nitrophenol upon hydrolysis.

- Sensitivity: Ethyl-β-D-galactopyranoside lacks chromogenic properties, making ONPG superior in colorimetric assays .

- Enzymatic Efficiency : ONPG exhibits lower Km values in bacterial β-galactosidases compared to ethyl derivatives, indicating higher affinity .

Fluorogenic Substrates: DiFMUG vs. Ethyl Derivatives

- 6,8-Difluoro-4-methylumbelliferyl-β-D-galactopyranoside (DiFMUG): DiFMUG (CAS: Not listed) emits far-red fluorescence upon hydrolysis, offering 10-fold higher sensitivity than ethyl-β-D-galactopyranoside in fluorescence-based assays at neutral pH . Ethyl derivatives are non-fluorescent but serve as inert substrates in competitive inhibition studies.

4-Methylumbelliferyl-β-D-Galactopyranoside (MUG)

- Binding Studies : MUG binds to lectins via hydrogen bonding involving the 2-hydroxyl group of galactose, a feature absent in ethyl derivatives due to the ethyl group’s lack of hydrogen-bonding capacity .

- Thermodynamic Stability: Ethyl-β-D-galactopyranoside shows higher thermal stability in aqueous buffers compared to MUG, which degrades under prolonged UV exposure .

Thioglycosides (e.g., Ethyl 1-Thio-β-D-Galactopyranoside)

- Synthetic Utility: Thioglycosides (e.g., ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside) serve as glycosyl donors in oligosaccharide synthesis. Their sulfur atom enhances leaving-group ability, enabling stereoselective couplings .

- Comparison: Ethyl-β-D-galactopyranoside (non-thio) is less reactive but avoids sulfur-related toxicity in biological applications .

Data Tables

Table 1: Key Properties of Ethyl-β-D-Galactopyranoside and Analogs

Biologische Aktivität

Ethyl Beta-D-Galactopyranoside (EBG) is a glycoside that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of EBG, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of galactose, characterized by the presence of an ethyl group at the anomeric carbon. Its molecular formula is , and it exhibits a pyranose ring structure typical of many carbohydrates. The compound's structural properties influence its interaction with biological systems, including enzyme inhibition and receptor binding.

1. Antimicrobial Activity

EBG has demonstrated significant antimicrobial properties against various pathogens. In particular, it has been studied for its effects on Pseudomonas aeruginosa, an opportunistic pathogen associated with cystic fibrosis. Research indicates that EBG can inhibit the adhesion of this bacterium to host cells by targeting specific lectins involved in the infection process .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

2. Hepatoprotective Effects

Studies have highlighted the hepatoprotective effects of EBG in vitro, particularly against hepatotoxic agents like carbon tetrachloride (CCl₄). In HepG2 cell line studies, EBG exhibited protective effects by enhancing cell viability and reducing oxidative stress markers. For instance, at a concentration of 1000 µg/mL, EBG provided approximately 70% protection compared to standard hepatoprotective agents like silymarin .

3. Antioxidant Activity

EBG has shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. In various assays, including DPPH and ABTS radical scavenging tests, EBG demonstrated significant free radical scavenging capabilities. The IC₅₀ value for DPPH scavenging activity was recorded at 45 µg/mL, indicating a strong potential for use in antioxidant therapies .

The biological activities of EBG can be attributed to several mechanisms:

- Inhibition of Enzymes: EBG has been reported to inhibit enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). This inhibition contributes to its antioxidant properties.

- Receptor Binding: The compound interacts with specific receptors on cell membranes, modulating signaling pathways that lead to protective cellular responses.

- Gene Expression Modulation: EBG influences the expression of genes associated with inflammation and oxidative stress, enhancing cellular defense mechanisms.

Case Study 1: Hepatoprotection in Animal Models

A study investigated the hepatoprotective effects of EBG in a rat model subjected to CCl₄-induced liver damage. Rats pre-treated with EBG showed significantly lower levels of liver enzymes (ALT and AST) compared to control groups. Histopathological examinations revealed reduced necrosis and inflammation in liver tissues .

Case Study 2: Antimicrobial Efficacy Against Biofilms

Another study focused on the efficacy of EBG against biofilm-forming strains of Pseudomonas aeruginosa. Results indicated that EBG not only inhibited bacterial growth but also disrupted established biofilms, suggesting its potential as a therapeutic agent for chronic infections associated with biofilm formation .

Analyse Chemischer Reaktionen

Glycosylation and Hydrolysis

Ethyl β-D-galactopyranoside serves as a substrate for β-galactosidases, enzymes that catalyze both hydrolysis and transgalactosylation reactions (Figure 1) .

-

Hydrolysis : Cleavage of the glycosidic bond yields D-galactose and ethanol. The reaction follows a retaining mechanism involving a galactosylated enzyme intermediate .

-

Transgalactosylation : In the presence of nucleophiles (e.g., alcohols, azide), the enzyme transfers the galactosyl moiety to form new glycosides .

Reaction Kinetics for β-Galactosidase-Catalyzed Reactions

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Selectivity (α/β) |

|---|---|---|

| Hydrolysis | 710 s⁻¹ | - |

| Transgalactosylation (ethanol) | 1.2 × 10³ | - |

| Azide displacement | Not detected | - |

Acylation

Ethyl β-D-galactopyranoside undergoes regioselective acylation at primary hydroxyl groups (C-6):

-

Cinnamoylation : Reacts with cinnamoyl chloride in DMF/Et₃N to yield methyl 6-O-cinnamoyl-β-D-galactopyranoside (82% yield) .

-

Fatty Acid Esterification : Hexanoyl, lauroyl, myristoyl, and palmitoyl chlorides produce 6-O-acylated derivatives (Table 2) .

Alkylation

-

6-O-Ethylation : Synthesized via O-alkylation of 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose using ethylating agents under anhydrous conditions .

Oxidation and Reduction

-

Oxidation : The thioether group in derivatives like ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-galactopyranoside oxidizes to sulfoxides or sulfones using H₂O₂.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces thioether groups to hydrocarbons under anhydrous conditions.

Comparative Reactivity

Stepwise Protection

-

6-O-Ethylation : Protect C-6 with ethyl groups using alkyl halides.

-

Acetylation : Introduce acetyl groups at C-2, C-3, and C-4.

-

Glycosylation : React with 4-nitrophenol to form 4-nitrophenyl 6-O-ethyl-β-D-galactopyranoside .

Stability and Environmental Factors

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Ethyl Beta-D-Galactopyranoside derivatives?

- Methodological Answer : Synthesis typically involves glycosylation reactions using galactose and ethyl alcohol derivatives under acidic or enzymatic catalysis. Purification is achieved via column chromatography (silica gel or reverse-phase) or recrystallization. Quality control includes HPLC (≥98% purity) and TLC (single spot verification) to confirm structural integrity and eliminate byproducts .

- Key Parameters : Reaction temperature (60–80°C), solvent selection (methanol/ethanol), and catalyst type (e.g., BF₃·Et₂O for ethyl group introduction) are critical.

Q. How are β-D-Galactopyranoside derivatives characterized for structural validation?

- Methodological Answer : Use spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm anomeric configuration (β-linkage) and ethyl group placement.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., C₈H₁₆O₆ = 208.21 g/mol for Ethyl-β-D-glucopyranoside analogs) .

- Polarimetry : Specific optical rotation (e.g., [α]²⁰/D = -15° to -18° for methyl analogs) ensures stereochemical purity .

Q. What are the primary applications of β-D-Galactopyranosides in enzymatic assays?

- Methodological Answer : Derivatives like Ortho-Nitrophenyl-β-D-Galactopyranoside (ONPG) and 5-Bromo-4-Chloro-3-Indolyl-β-D-Galactopyranoside (X-Gal) serve as chromogenic substrates for β-galactosidase detection. ONPG hydrolysis releases o-nitrophenol (λmax = 420 nm), enabling kinetic studies .

- Experimental Design : Optimize substrate concentration (0.1–5 mM) and pH (6.0–8.0) to match enzyme activity ranges .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-galactosidase inhibition data using this compound analogs?

- Methodological Answer : Competitive vs. non-competitive inhibition mechanisms require distinct validation:

- Competitive : Vary substrate concentration and measure Ki via Lineweaver-Burk plots.

- Non-competitive : Use fixed substrate levels and assess IC₅₀ (e.g., GT-00513 showed no inhibition up to 100 µM, confirming non-competitive action) .

- Data Analysis : Statistical tools (e.g., GraphPad Prism) for dose-response curves and ANOVA for reproducibility testing.

Q. What strategies optimize the solubility and stability of this compound in cell-based assays?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes.

- Stability : Store lyophilized compounds at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC under stress conditions (pH 2–9, 40°C) .

Q. How do impurities in this compound derivatives impact assay reproducibility?

- Methodological Answer : Contaminants (e.g., ethyl acetate residues in indolyl derivatives) can alter enzyme kinetics. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.